molecular formula C15H11N3S B2590127 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene CAS No. 76196-83-3

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene

Cat. No.: B2590127
CAS No.: 76196-83-3
M. Wt: 265.33
InChI Key: UEKHKTWLEZZJCQ-UHFFFAOYSA-N
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Description

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene is a complex organic compound characterized by its unique tetracyclic structure

Biochemical Analysis

Biochemical Properties

6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been identified as a potent inhibitor of α-glucosidase, an enzyme that plays a crucial role in the digestion of dietary carbohydrates . The compound interacts with the enzyme, inhibiting its activity and thereby reducing the rate of carbohydrate digestion . This interaction could potentially be leveraged for the treatment of type 2 diabetes mellitus .

Cellular Effects

In cellular contexts, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline has been shown to exhibit inhibitory effects against various tumor cell lines . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline exerts its effects through binding interactions with biomolecules, such as enzymes . For instance, it has been shown to inhibit the activity of α-glucosidase through a mechanism that involves binding to the enzyme . Further evaluations including kinetic analysis, circular dichroism, fluorescence spectroscopy, and thermodynamic profile were carried out for the most potent compound .

Temporal Effects in Laboratory Settings

The effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline have been studied over time in laboratory settings . These studies have provided insights into the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

While specific studies on the dosage effects of 6-(methylthio)benzo[4,5]imidazo[1,2-c]quinazoline in animal models are currently limited, it is known that the effects of similar compounds can vary with different dosages

Metabolic Pathways

Given its inhibitory effects on α-glucosidase, it is likely that the compound is involved in the metabolism of carbohydrates

Transport and Distribution

It is likely that the compound interacts with transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, nucleophilic substitutions, and the introduction of the methylsulfanyl group through thiolation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the tetracyclic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tetracyclic structure.

Scientific Research Applications

9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene include other tetracyclic compounds with different substituents or functional groups. Examples include:

Uniqueness

The uniqueness of 9-(methylsulfanyl)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene lies in its specific methylsulfanyl group and the arrangement of nitrogen atoms within the tetracyclic structure

Properties

IUPAC Name

6-methylsulfanylbenzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3S/c1-19-15-17-11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)18(14)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKHKTWLEZZJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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